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Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-

phosphonooxybenzoic acid, also known as fosfosal. The document details its structural and

physicochemical properties, spectroscopic data, and relevant experimental protocols.

Furthermore, it elucidates its primary mechanism of action as an anti-inflammatory agent

through the inhibition of prostaglandin synthesis. This guide is intended to be a valuable

resource for researchers, scientists, and professionals involved in drug development and

chemical analysis.

Introduction
2-Phosphonooxybenzoic acid (fosfosal) is a salicylic acid derivative with established

analgesic, anti-inflammatory, and anti-bacterial properties.[1][2] As a non-acetylated salicylate,

it serves as a valuable compound in therapeutic research, particularly in the study of

inflammatory diseases.[3] This guide aims to consolidate the available technical information on

its chemical properties to facilitate its application in research and development.

Chemical and Physical Properties
2-Phosphonooxybenzoic acid is a white to off-white crystalline powder.[4] It is soluble in water

and dimethyl sulfoxide (DMSO).[5][6] A summary of its key chemical and physical properties is
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presented in Table 1.

Table 1: Chemical and Physical Properties of 2-Phosphonooxybenzoic Acid

Property Value Reference(s)

Molecular Formula C₇H₇O₆P [2]

Molecular Weight 218.10 g/mol [1]

CAS Number 6064-83-1 [2]

Appearance
White to off-white crystalline

powder
[4]

Melting Point 154-166 °C [7]

Boiling Point Decomposes upon heating (inferred)

Solubility Soluble in water, DMSO [5][6]

pKa
Data available in the IUPAC

Digitized pKa Dataset
[1]

Spectroscopic Data
The structural elucidation of 2-phosphonooxybenzoic acid is supported by various

spectroscopic techniques. While high-resolution spectra are not widely available in the public

domain, existing data and analysis of related compounds allow for a detailed interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of 2-phosphonooxybenzoic

acid. The expected chemical shifts are influenced by the electron-withdrawing nature of the

carboxylic acid and phosphate groups, as well as the aromatic ring currents.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the carboxylic acid proton, and the protons of the phosphate group. The aromatic

protons would appear as a complex multiplet in the downfield region, typically between 7.0 and
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8.5 ppm. The carboxylic acid proton is expected to be a broad singlet at a chemical shift

greater than 10 ppm.

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the

seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the

most downfield signal, expected in the range of 165-175 ppm. The aromatic carbons will

resonate between 110 and 150 ppm, with the carbon attached to the phosphate group being

shifted further downfield.

³¹P NMR: Phosphorus-31 NMR is particularly useful for characterizing organophosphorus

compounds. For 2-phosphonooxybenzoic acid, a single resonance is expected. The chemical

shift will be relative to an external standard of 85% phosphoric acid and is anticipated to be in

the characteristic range for aryl phosphates.

Infrared (IR) Spectroscopy
The IR spectrum of 2-phosphonooxybenzoic acid will exhibit characteristic absorption bands for

its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic

of the O-H stretching of the carboxylic acid. The C=O stretching of the carboxylic acid will

appear as a strong band around 1700 cm⁻¹. P-O-C stretching vibrations are expected in the

1000-1100 cm⁻¹ region, and P=O stretching will be observed around 1200-1300 cm⁻¹.

Aromatic C-H and C=C stretching vibrations will also be present in their respective

characteristic regions.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For 2-phosphonooxybenzoic acid, the molecular ion peak (M⁺) would be

observed at m/z 218. The fragmentation pattern is likely to involve the loss of the phosphate

group and cleavage of the carboxylic acid moiety. PubChem's GC-MS data indicates major

fragment ions at m/z 120, 92, and 138.[1] The fragment at m/z 120 could correspond to the loss

of the phosphonooxy group.

Experimental Protocols
While detailed, step-by-step proprietary synthesis and purification protocols are not publicly

available, the following sections outline general methodologies based on established chemical
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principles for related compounds.

Synthesis
A plausible synthetic route to 2-phosphonooxybenzoic acid is the phosphorylation of salicylic

acid. A general procedure would involve reacting salicylic acid with a phosphorylating agent

such as polyphosphoric acid.

General Protocol for Phosphorylation of Salicylic Acid:

Salicylic acid is dissolved in a suitable solvent.

Polyphosphoric acid is added to the solution.

The reaction mixture is heated to a specified temperature for a set duration to allow for the

phosphorylation to occur.

The reaction is then quenched, typically by the addition of water or ice.

The crude product is isolated by filtration or extraction.

A visual representation of the synthesis workflow is provided below.
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Synthesis Workflow

Start: Salicylic Acid & Polyphosphoric Acid

Reaction Mixture
(Heating)

 Mix

Quenching
(e.g., with water)

 Cool

Isolation of Crude Product

 Filter/Extract

Click to download full resolution via product page

Synthesis Workflow Diagram

Purification
The crude 2-phosphonooxybenzoic acid can be purified by recrystallization. The choice of

solvent is critical and should be one in which the compound is sparingly soluble at room

temperature but highly soluble at elevated temperatures. A mixture of organic solvents or an

aqueous system may be suitable.

General Protocol for Recrystallization:

The crude product is dissolved in a minimal amount of a suitable hot solvent.

The hot solution is filtered to remove any insoluble impurities.
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The filtrate is allowed to cool slowly to room temperature, promoting the formation of

crystals.

The solution is then cooled further in an ice bath to maximize crystal yield.

The purified crystals are collected by vacuum filtration and washed with a small amount of

cold solvent.

The crystals are dried under vacuum.

The general workflow for purification is illustrated below.

Purification Workflow
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Purification Workflow Diagram

Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the

purity of 2-phosphonooxybenzoic acid. A reversed-phase C18 column with a mobile phase

consisting of an acidified aqueous solution and an organic modifier (e.g., acetonitrile or

methanol) is typically employed.

General HPLC Method Parameters:

Column: C18, 5 µm, 4.6 x 250 mm

Mobile Phase A: 0.1% Phosphoric acid in water

Mobile Phase B: Acetonitrile

Gradient: A time-dependent gradient from a higher proportion of A to a higher proportion of B.

Flow Rate: 1.0 mL/min

Detection: UV at a suitable wavelength (e.g., 230 nm)

Injection Volume: 10 µL

Mechanism of Action: Inhibition of Prostaglandin
Synthesis
The anti-inflammatory effects of 2-phosphonooxybenzoic acid are attributed to its ability to

inhibit the biosynthesis of prostaglandins. This is achieved by targeting the cyclooxygenase

(COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of

arachidonic acid into prostaglandin H₂ (PGH₂), a precursor for various other prostaglandins that

mediate inflammation, pain, and fever. By inhibiting COX enzymes, 2-phosphonooxybenzoic

acid effectively reduces the production of these pro-inflammatory mediators.

The signaling pathway is depicted in the following diagram.
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Prostaglandin Synthesis Pathway and Inhibition by 2-Phosphonooxybenzoic Acid

Arachidonic Acid
COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandins

(e.g., PGE2, PGI2) Inflammation, Pain, Fever

2-Phosphonooxybenzoic Acid
(Fosfosal)  Inhibition

Click to download full resolution via product page

Inhibition of Prostaglandin Synthesis

Conclusion
2-Phosphonooxybenzoic acid is a compound of significant interest in medicinal chemistry due

to its anti-inflammatory and analgesic properties. This technical guide has summarized its key

chemical properties, including physicochemical and spectroscopic data. While detailed

experimental protocols for its synthesis and purification are not readily available in the public

domain, general methodologies have been provided. The primary mechanism of action

involves the inhibition of cyclooxygenase enzymes, thereby blocking the prostaglandin

synthesis pathway. This guide serves as a foundational resource for researchers and

professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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